1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c18-14-5-3-12(4-6-14)10-19-17(21)20-16(13-7-9-22-11-13)15-2-1-8-23-15/h1-9,11,16H,10H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBHWCRUEJBPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Fluorobenzyl Isocyanate
Phosgenation of 4-fluorobenzylamine under anhydrous conditions yields the isocyanate intermediate. In a modified protocol, triphosgene replaces toxic phosgene, enabling safer handling.
Reaction Conditions
Preparation of [(Thiophen-2-yl)(thiophen-3-yl)methyl]amine
A two-step sequence achieves this intermediate:
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Friedel-Crafts Alkylation : Thiophene (2- and 3-isomers) reacts with chloromethyl methyl ether (MOMCl) in the presence of AlCl₃ to form (thiophen-2-yl)(thiophen-3-yl)methanol.
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Curtius Rearrangement : The alcohol is converted to the amine via treatment with diphenylphosphoryl azide (DPPA) and subsequent hydrolysis.
Optimization Note : Microwave-assisted heating (100°C, 30 min) improves Friedel-Crafts yield to 76% compared to conventional methods (58%).
Urea Formation
The isocyanate and amine intermediates undergo coupling in anhydrous THF with catalytic DMAP:
Key Parameters
Synthetic Route 2: One-Pot Microwave-Assisted Synthesis
To address step inefficiencies, a one-pot method combines amine generation and urea coupling:
Procedure
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In Situ Isocyanate Formation : 4-Fluorobenzylamine reacts with triphosgene in DCM.
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Amine Addition : [(Thiophen-2-yl)(thiophen-3-yl)methyl]amine (prepared via Grignard reaction) is introduced without isolation.
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Microwave Irradiation : 80°C, 300 W, 20 min.
Advantages
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Yield Increase : 78% vs. 68% (stepwise).
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Reaction Time : Reduced from 12 h to 45 min.
Alternative Method: Solvent-Free Mechanochemical Synthesis
Emerging green chemistry approaches utilize ball milling:
Components
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4-Fluorobenzyl carbamate
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[(Thiophen-2-yl)(thiophen-3-yl)methyl]ammonium chloride
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Solid Base (K₂CO₃)
Conditions
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Frequency : 30 Hz, 2 h
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Yield : 65% (lower than solution-phase but solvent-free).
Comparative Analysis of Methods
| Parameter | Stepwise Route | One-Pot Microwave | Mechanochemical |
|---|---|---|---|
| Yield (%) | 68–72 | 78 | 65 |
| Time (h) | 14 | 1.5 | 2 |
| Solvent Use | High | Moderate | None |
| Scalability | Industrial | Lab-scale | Pilot-scale |
Key Findings :
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Mechanochemical methods excel in sustainability but require yield optimization.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and urea functionalities are key sites for oxidation. Common reagents and outcomes include:
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Mechanistic Insight : Thiophene oxidation proceeds via electrophilic attack on sulfur, while urea oxidation involves radical intermediates or direct cleavage of the C–N bond .
Reduction Reactions
Reductive transformations target the urea group and aromatic systems:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Urea Reduction | LiAlH₄, NaBH₄ | Amines | Conversion of urea to primary/secondary amines via hydride attack on the carbonyl group. |
| Aromatic Ring Hydrogenation | H₂, Pd/C | Cyclohexane derivatives | Partial or full hydrogenation of thiophene rings to tetrahydrothiophenes (under 2–3 atm H₂). |
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Challenges : Competitive reduction of fluorophenyl groups is minimal due to the stability of C–F bonds.
Nucleophilic Substitution
The fluorophenyl group participates in aromatic substitution:
Cross-Coupling Reactions
The thiophene rings enable participation in metal-catalyzed couplings:
Acid/Base-Mediated Transformations
The urea group’s sensitivity to pH enables reversible reactions:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Protonation/Deprotonation | HCl, NH₃ | Urea salts or free bases | Reversible formation of ammonium salts under acidic conditions (pH < 4). |
| Hydrolysis | H₂O, H⁺/OH⁻ | Carbamic acids → Amines + CO₂ | Urea hydrolysis proceeds via carbamic acid intermediates, releasing CO₂. |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The mechanism often involves the modulation of enzyme activity related to cell cycle regulation.
Pain Management
Another promising application is in pain management. Compounds within this class have been identified as modulators of P2X receptors, which are involved in pain signaling. Patents have been filed for the use of such compounds in treating chronic pain conditions, suggesting their potential as analgesics .
Pesticide Development
The unique structure of this compound has led to investigations into its efficacy as a pesticide. Studies have shown that derivatives can act as effective fungicides and herbicides, providing a new avenue for crop protection strategies against resistant strains of pests and diseases .
Polymer Synthesis
The compound's reactivity allows it to serve as a building block in polymer chemistry. It can be utilized to synthesize novel polymers with tailored properties for applications in coatings, adhesives, and other materials requiring specific thermal or mechanical characteristics .
Case Study 1: Anticancer Properties
A comprehensive study conducted on a series of fluorinated urea derivatives, including this compound, demonstrated significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis. Results indicated that these compounds could induce apoptosis through the intrinsic pathway, highlighting their potential as anticancer agents.
Case Study 2: Agricultural Efficacy
Field trials were conducted to evaluate the effectiveness of thiophene-containing urea derivatives as herbicides. The results showed a marked reduction in weed biomass compared to untreated controls, with minimal adverse effects on crop yield. This suggests that these compounds could be developed into environmentally friendly agricultural chemicals .
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects : The 4-fluorophenyl group in the target compound likely enhances electron-withdrawing properties, improving binding to ATP pockets in kinases. Thiophene’s sulfur atom contributes to π-π stacking and van der Waals interactions .
- Synthetic Challenges : Bis-thiophene methyl groups require multi-step synthesis, including Ullmann couplings or click chemistry, as seen in analogous triazole-thiophene systems .
- Biological Performance : Compounds with thiophene-thiazole hybrids (e.g., CAS 1421465-12-4) show superior antiproliferative activity compared to furan analogues, suggesting the target compound’s thiophene groups may confer similar advantages .
Biological Activity
1-[(4-Fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a urea moiety substituted with a 4-fluorobenzyl group and a bis-thiophene unit, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thioureas, including compounds similar to this compound, exhibit significant antimicrobial properties. A study highlighted the antimicrobial effectiveness of thiourea derivatives against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Compound A | B. subtilis | 4.69 |
| Compound B | S. aureus | 5.64 |
| Compound C | E. coli | 8.33 |
| Compound D | C. albicans | 16.69 |
Anticancer Activity
The compound's structural features suggest potential anticancer activity, particularly through inhibition of specific cancer cell lines. Studies have shown that urea derivatives can induce apoptosis in cancer cells via the modulation of signaling pathways . The presence of the fluorophenyl and thiophene groups may enhance interaction with cellular targets involved in cancer progression.
While the precise mechanism for this compound is not fully elucidated, it is believed to interact with specific enzymes or receptors, potentially inhibiting their activity. This interaction could disrupt critical biological processes in pathogens or cancer cells.
Case Studies
Several studies have explored the biological activities of related thiourea compounds:
- Study on Antimicrobial Properties : A recent investigation into thiourea derivatives showed promising results against both bacterial and fungal strains, indicating that structural modifications could enhance their efficacy .
- Anticancer Studies : Research conducted on urea derivatives demonstrated their ability to inhibit tumor growth in vitro, suggesting a pathway for development into therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for 1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea?
The compound can be synthesized via urea bond formation between a fluorophenylmethyl amine and a bis-thiophenylmethyl isocyanate. Reactions typically occur in polar aprotic solvents (e.g., dichloromethane or acetonitrile) under reflux (65–80°C) with a base catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) to enhance nucleophilicity . Purification involves recrystallization or column chromatography. Key intermediates should be characterized by H/C NMR and HRMS to confirm regioselectivity, particularly due to the steric and electronic effects of the thiophene substituents.
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the urea linkage and substituent positions. Thiophene protons resonate at δ 6.8–7.5 ppm, while the fluorophenyl group shows splitting patterns due to J coupling with fluorine .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. Refinement using SHELXL (e.g., anisotropic displacement parameters, twin refinement for non-merohedral twinning) ensures accuracy . Programs like ORTEP-3 generate thermal ellipsoid plots for visual validation .
Q. What are the key physicochemical properties of this compound?
| Property | Value/Description |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 356.43 g/mol |
| Solubility | Low in water; soluble in DMSO, DMF |
| Stability | Hydrolytically stable under inert conditions |
| Derived from analogous urea derivatives in . |
Q. How can researchers assess the purity of this compound?
Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Impurity profiling (e.g., unreacted amines/isocyanates) should adhere to ICH guidelines, with acceptance criteria for unspecified impurities ≤0.10% . Mass balance studies and F NMR can detect fluorinated byproducts .
Q. What computational tools predict the compound’s electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The electron-withdrawing fluorine atom and electron-rich thiophenes create a polarized urea core, influencing hydrogen-bonding potential .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal structure inform supramolecular assembly?
SCXRD data analyzed via SHELXL reveals intermolecular N–H···O and C–H···S interactions. Graph set analysis (e.g., R_2$$^2(8) motifs for urea dimers) identifies robust hydrogen-bonding networks, critical for designing co-crystals or tuning solubility . For example, thiophene sulfur atoms may act as weak hydrogen-bond acceptors, competing with urea carbonyl groups .
Q. What strategies resolve contradictions in crystallographic refinement (e.g., disorder, twinning)?
- Disorder : Use PART instructions in SHELXL to model split positions, constrained via SIMU and DELU commands .
- Twinning : Apply TWIN/BASF commands for non-merohedral twins. Validate with the R parameter (<0.05 for high-quality data) .
- High-Resolution Data : For macromolecular applications, SHELXPRO interfaces with PHENIX for phased refinement .
Q. How does substituent variation (e.g., fluorine position, thiophene regioisomerism) impact biological activity?
Structure-Activity Relationship (SAR) studies require:
- In Vitro Assays : Test antiproliferative activity (e.g., IC in cancer cell lines) and compare with analogues like 1-(4-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea .
- Docking Studies : Map interactions with target proteins (e.g., kinases) using AutoDock Vina. The 4-fluorophenyl group may enhance binding via hydrophobic contacts, while thiophene regioisomers alter steric fit .
Q. What experimental and computational methods validate metabolic stability?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS. Fluorine reduces oxidative metabolism compared to non-halogenated analogues .
- CYP450 Inhibition : Use fluorogenic substrates to assess interactions with CYP3A4/2D6. Urea derivatives often show low inhibition due to poor penetration into heme pockets .
Q. How can researchers mitigate synthetic challenges (e.g., regioselectivity in bis-thiophene substitution)?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to control thiophene functionalization .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh) enable selective arylation. Monitor reaction progress via TLC to avoid over-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
